molecular formula C6H6FNO B14756365 3-Fluoro-N-hydroxyaniline CAS No. 2369-20-2

3-Fluoro-N-hydroxyaniline

Cat. No.: B14756365
CAS No.: 2369-20-2
M. Wt: 127.12 g/mol
InChI Key: BYWNRDHMVLYAPC-UHFFFAOYSA-N
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Description

3-Fluoro-N-hydroxyaniline is a fluorinated aromatic amine derivative characterized by a hydroxylamine (-NHOH) group and a fluorine atom at the meta position (C3) of the benzene ring. This compound is of interest in medicinal and polymer chemistry due to the electronic effects of fluorine and the reactivity of the hydroxylamine moiety.

Properties

CAS No.

2369-20-2

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

IUPAC Name

N-(3-fluorophenyl)hydroxylamine

InChI

InChI=1S/C6H6FNO/c7-5-2-1-3-6(4-5)8-9/h1-4,8-9H

InChI Key

BYWNRDHMVLYAPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-hydroxyaniline typically involves the fluorination of aniline derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aniline ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions . Another approach involves the direct fluorination of aniline using elemental fluorine or other fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled reactions. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity of the final product .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Fluoro-N-hydroxyaniline with structurally related compounds, focusing on substituent effects, physical properties, and reactivity.

2.1 Substituent Effects and Molecular Properties
Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound -NHOH, -F (C3) C₆H₆FNO 143.12 Not reported High polarity due to -NHOH; acidic H (pKa ~6–8); potential chelating agent.
3-Fluoro-4-methoxyaniline -OCH₃ (C4), -F (C3) C₇H₈FNO 141.14 81–84 Methoxy group enhances electron density; lower acidity (pKa ~9–10) than -NHOH.
3-Chloro-N-phenylphthalimide -Cl, phthalimide C₁₄H₈ClNO₂ 265.67 Not reported Chlorine and phthalimide enhance thermal stability; used in polyimide synthesis.
HR471935 (Triazole derivative) Triazole, -F, -OCH₃ C₂₁H₂₀FN₅O₂ 327.36 Not reported Complex structure with fluorophenyl and triazole; likely high metabolic stability.

Notes:

  • Polarity and Solubility : The hydroxylamine group in this compound increases polarity and water solubility compared to methoxy or halogenated analogs. This property is critical in drug design for improving bioavailability.
  • Acidity : The -NHOH group (pKa ~6–8) is more acidic than methoxy (-OCH₃, pKa ~9–10), enabling participation in hydrogen bonding or acid-base reactions .
  • Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to specific positions. This contrasts with methoxy’s electron-donating effect .
2.3 Toxicological and Regulatory Considerations

While direct data on this compound is lacking, regulatory frameworks for similar compounds (e.g., EPA’s High Production Volume Chemicals, EFSA guidelines) emphasize rigorous impurity control. For example, lists unspecified impurities in pharmaceuticals, underscoring the need for purity validation in hydroxylamine derivatives .

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